1-(2,5-Dimethylphenyl)-2-propanol
Description
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-8-4-5-9(2)11(6-8)7-10(3)12/h4-6,10,12H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWOELUGJNXJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201307344 | |
| Record name | α,2,5-Trimethylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27645-00-7 | |
| Record name | α,2,5-Trimethylbenzeneethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27645-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,2,5-Trimethylbenzeneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201307344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Mechanism and General Procedure
Friedel-Crafts alkylation enables the direct introduction of alkyl groups onto aromatic rings. For 1-(2,5-Dimethylphenyl)-2-propanol, this method involves reacting 2,5-dimethylbenzene with propylene oxide or a related alkylating agent in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeCl₃). The reaction proceeds via electrophilic aromatic substitution, forming a carbocation intermediate that attacks the aromatic ring.
Reaction Scheme :
Optimized Conditions and Yields
Industrial-scale protocols often employ continuous flow reactors to enhance efficiency. For example, a patent detailing the synthesis of 2,5-dimethylphenol via diazotization and hydrolysis in a tubular reactor (inner diameter: 4–16 mm, residence time: 20–300 s) achieved yields >82%. Adapting this system for Friedel-Crafts alkylation could reduce side reactions like polyalkylation.
Table 1: Friedel-Crafts Alkylation Parameters
Challenges and Solutions
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Carbocation Rearrangement : Secondary carbocations may undergo hydride shifts, leading to undesired isomers. Using bulky catalysts (e.g., zeolites) or low temperatures minimizes rearrangement.
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Waste Management : Lewis acids generate acidic waste. Recent advances employ recyclable ionic liquids or solid-supported catalysts (e.g., AlCl₃ on silica).
Grignard Reaction
Synthetic Route
The Grignard approach involves reacting 2,5-dimethylphenylmagnesium bromide with acetone or propionaldehyde. This method offers precise control over stereochemistry and functional group compatibility.
Reaction Scheme :
Industrial Scalability
A BenchChem protocol for 1-(3,5-Dimethylphenyl)-2-butanol (a structural analog) uses 3,5-dimethylphenylmagnesium bromide and butanal in anhydrous THF, yielding >85%. Adapting this to 2-propanol synthesis would require substituting butanal with acetone.
Table 2: Grignard Reaction Optimization
Limitations
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Moisture Sensitivity : Requires strict anhydrous conditions.
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Byproduct Formation : Over-addition to ketones can produce tertiary alcohols. Using stoichiometric reagents and low temperatures (−78°C) mitigates this.
Reduction of 1-(2,5-Dimethylphenyl)-2-Propanone
Catalytic Hydrogenation
Catalytic hydrogenation of the corresponding ketone (1-(2,5-Dimethylphenyl)-2-propanone) using Pd/C or Raney Ni under H₂ pressure (1–3 atm) provides high-purity alcohol.
Table 3: Hydrogenation Conditions
Hydride Reductions
Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective but less selective. DIBAL (diisobutylaluminum hydride) offers superior control, reducing ketones to alcohols without over-reduction.
Example Protocol :
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Substrate : 1-(2,5-Dimethylphenyl)-2-propanone (5 mmol)
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Reagent : DIBAL (1.1 eq) in toluene at −78°C
Continuous Flow Synthesis
Tubular Reactor Design
A patent for 2,5-dimethylphenol synthesis describes a continuous flow system with a pipeline reactor (inner diameter: 2–25 mm, residence time: 20–300 s). Adapting this for this compound could involve:
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Mixing 2,5-dimethylbenzene and propylene oxide in a sulfuric acid medium.
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Pumping through a temperature-controlled reactor (80–120°C).
Advantages :
Green Chemistry Approaches
Chemical Reactions Analysis
1-(2,5-Dimethylphenyl)-2-propanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2,5-dimethylphenyl)ethanone using oxidizing agents like chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.
Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromyl chloride, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Lewis acids like aluminum chloride, and various electrophiles.
Major Products Formed:
Oxidation: 1-(2,5-dimethylphenyl)ethanone
Reduction: Various reduced forms of the compound
Substitution: Various substituted derivatives of the benzene ring
Scientific Research Applications
Organic Synthesis
1-(2,5-Dimethylphenyl)-2-propanol serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Alkylation Reactions : The compound can be used as a nucleophile in alkylation reactions to form more complex molecules. This is particularly useful in the synthesis of pharmaceuticals and agrochemicals.
- Reduction Reactions : It can act as a reducing agent in the synthesis of other organic compounds, facilitating the conversion of ketones and aldehydes into alcohols.
Pharmaceutical Applications
The compound has potential applications in pharmaceuticals due to its biological activity. Research indicates that derivatives of this compound can exhibit antimicrobial properties:
- Antimicrobial Activity : Studies have shown that compounds related to the 2,5-dimethylphenyl scaffold possess significant antimicrobial activity against various pathogens, including drug-resistant strains of bacteria and fungi . This suggests that this compound and its derivatives could be explored as potential antimicrobial agents.
Material Science
In material science, this compound is being investigated for its utility in developing new materials:
- Polymer Production : The compound can be utilized in the synthesis of polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength.
- Coatings and Adhesives : Due to its alcohol functional group, it can be used as a component in coatings and adhesives, providing improved adhesion properties and durability.
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various compounds derived from the 2,5-dimethylphenyl structure against resistant strains of Staphylococcus aureus and Candida species. The results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) lower than traditional antibiotics . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Case Study 2: Synthesis of Novel Polymers
Research demonstrated the use of this compound in synthesizing polyurethanes with enhanced properties. The incorporation of this compound led to improved mechanical performance and resistance to environmental degradation compared to traditional polyurethanes .
Mechanism of Action
The mechanism by which 1-(2,5-Dimethylphenyl)-2-propanol exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific enzyme active sites, thereby modulating enzyme activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The 2,5-dimethylphenyl substituent is a common motif in several compounds, but functional group variations significantly alter their properties and applications. Below is a detailed comparison:
Table 1. Key Properties of 1-(2,5-Dimethylphenyl)-2-propanol and Related Compounds
Research Findings and Functional Group Impact
Reactivity and Solubility
- This compound: The hydroxyl group enables hydrogen bonding, suggesting moderate solubility in polar solvents (e.g., ethanol). Its aromatic methyl groups increase lipophilicity compared to simpler alcohols.
- 1-(2,5-Dimethylphenyl)piperazine : The piperazine ring (diamine) confers basicity and higher polarity. Protonation enhances water solubility, critical for its role as an antichlamydial agent .
- Pyrazol-3-amine hydrochloride : The hydrochloride salt drastically improves aqueous solubility, making it suitable for biological applications .
- 3-Hydroxy-2,2-dimethylpropanal : The aldehyde group increases electrophilicity, favoring nucleophilic addition reactions. Its smaller size (MW 102.13) likely enhances volatility compared to bulkier analogs .
Substituent Effects
However, functional groups dictate divergent behaviors:
- Alcohols vs. Amines : Alcohols are less basic but participate in esterification; amines enable salt formation and coordination chemistry.
- Aldehydes vs. Alcohols : Aldehydes are more reactive toward nucleophiles (e.g., in condensation reactions), whereas alcohols are better nucleophiles themselves.
Biological Activity
1-(2,5-Dimethylphenyl)-2-propanol, a compound characterized by its unique phenolic structure, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic alcohol with the following chemical formula:
- Molecular Formula : C11H16O
- Molecular Weight : 168.25 g/mol
Its structure features a dimethyl-substituted phenyl group attached to a secondary alcohol, which influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It can bind to receptors, potentially modulating physiological responses.
- Antioxidant Activity : Its phenolic structure may confer antioxidant properties, protecting cells from oxidative stress.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity against a variety of pathogens. For instance, derivatives of the 2,5-dimethylphenyl scaffold have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest that this compound could possess similar antimicrobial properties.
Cytotoxicity Studies
A study evaluated the cytotoxic effects of related compounds on human cancer cell lines using the MTT assay. The results indicated significant cytotoxicity against various cancer types:
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| HepG2 | 15.0 | Liver Hepatocellular Carcinoma |
| A2780 | 10.5 | Ovarian Carcinoma |
| MCF7 | 12.0 | Breast Adenocarcinoma |
These findings suggest that this compound may also exhibit similar antiproliferative effects.
Study on Antiproliferative Effects
In a recent study published in MDPI, the antiproliferative activity of various compounds was assessed against human cancer cell lines. The study found that compounds similar to this compound exhibited significant cytotoxic activity against MCF7 cells with IC50 values ranging from 10 to 15 µM .
In Vivo Toxicity Assessment
Toxicological evaluations have been conducted to assess the safety profile of related compounds. In one study involving Sprague Dawley rats treated with varying doses of a structurally similar compound, no severe adverse effects were observed at low to moderate doses . This suggests a favorable safety profile for further investigations into therapeutic applications.
Q & A
Q. What are the common synthetic routes for 1-(2,5-Dimethylphenyl)-2-propanol, and what key reaction parameters influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or aldol condensation. For example, aluminum chloride (AlCl₃) in dichloromethane facilitates electrophilic substitution of 2,5-dimethylbenzene with acetyl chloride, followed by reduction to the alcohol . Key parameters include catalyst choice (e.g., AlCl₃ vs. NaOH), solvent polarity, and temperature control during exothermic steps. Evidence from optimized procedures suggests reflux conditions (40–60°C) improve yields compared to room-temperature reactions .
Q. How is the structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer : 1H/13C NMR identifies methyl group splitting patterns (e.g., aromatic protons at δ 6.7–7.1 ppm and hydroxyl protons at δ 1.5–2.0 ppm). IR spectroscopy confirms the alcohol group (O–H stretch ~3200–3600 cm⁻¹). For unambiguous confirmation, X-ray crystallography resolves steric effects from the 2,5-dimethyl substituents, with C–C bond lengths (~1.50 Å) and torsion angles providing conformational insights .
Q. What are the physicochemical properties of this compound critical for experimental design?
- Methodological Answer : Key properties include:
- Melting Point : 32–34°C (crystalline form) .
- Boiling Point : ~202°C (decomposes above 250°C) .
- Density : ~0.973 g/cm³ .
- Solubility : Lipophilic in ethanol, dichloromethane; limited in water.
These properties guide solvent selection (e.g., ethanol for recrystallization) and storage conditions (sealed, dry, room temperature) .
Advanced Research Questions
Q. How can researchers optimize the synthetic route to minimize byproducts like 1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one?
- Methodological Answer : Byproduct formation during aldol condensation (e.g., chalcone derivatives) can be suppressed by:
Q. What methodologies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts vs. DFT calculations)?
- Methodological Answer : Discrepancies arise from solvent effects or conformational averaging. Strategies include:
Q. What analytical techniques determine enantiomeric purity when synthesizing chiral derivatives of this compound?
- Methodological Answer : Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) separates enantiomers using hexane:isopropanol (90:10) mobile phases. Polarimetry (specific rotation [α]D) quantifies enantiomeric excess (ee), while NMR chiral shift reagents (e.g., Eu(hfc)₃) induce splitting in proton signals .
Q. How can researchers design experiments to study the biological activity of this compound in enzyme inhibition assays?
- Methodological Answer :
- Target Selection : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) due to the compound’s aromatic/alcohol structure.
- Assay Design : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) in microsomal preparations.
- Data Analysis : Calculate IC₅₀ values via non-linear regression and compare inhibition kinetics (competitive vs. non-competitive) .
Q. What strategies mitigate steric hindrance during functionalization of the 2,5-dimethylphenyl group?
- Methodological Answer : Steric effects from ortho-methyl groups hinder electrophilic substitution. Solutions include:
- Directed ortho-metalation : Use tert-butyllithium to deprotonate methyl substituents, enabling regioselective functionalization.
- Microwave-assisted synthesis : Enhance reaction rates under high-temperature, short-duration conditions (e.g., 150°C, 10 min) .
Data Contradiction Analysis
Q. How should researchers address conflicting melting point data (e.g., 32–34°C vs. 40–42°C) reported in literature?
- Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. Conduct:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
